![molecular formula C14H22N2 B3850251 N,3-dimethyl-N-(2-pyridin-2-ylethyl)cyclopentan-1-amine](/img/structure/B3850251.png)
N,3-dimethyl-N-(2-pyridin-2-ylethyl)cyclopentan-1-amine
Overview
Description
N,3-dimethyl-N-(2-pyridin-2-ylethyl)cyclopentan-1-amine is an organic compound that features a cyclopentane ring substituted with a dimethylamino group and a pyridin-2-ylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-dimethyl-N-(2-pyridin-2-ylethyl)cyclopentan-1-amine can be achieved through a multi-step process involving the following key steps:
Formation of the Pyridin-2-ylethyl Intermediate: This step involves the reaction of 2-bromopyridine with ethylamine to form 2-(ethylamino)pyridine.
Cyclopentane Ring Formation: The intermediate is then reacted with cyclopentanone in the presence of a reducing agent such as sodium borohydride to form the cyclopentane ring.
Dimethylation: The final step involves the dimethylation of the amine group using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N,3-dimethyl-N-(2-pyridin-2-ylethyl)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives of the cyclopentane ring or the pyridine ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N,3-dimethyl-N-(2-pyridin-2-ylethyl)cyclopentan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,3-dimethyl-N-(2-pyridin-2-ylethyl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-pyridin-2-ylethyl)cyclopentan-1-amine: Lacks the dimethyl substitution, which may affect its reactivity and biological activity.
3-methyl-N-(2-pyridin-2-ylethyl)cyclopentan-1-amine: Has a single methyl group, which may result in different steric and electronic properties.
N,3-dimethyl-N-(2-pyridin-2-ylethyl)cyclohexan-1-amine: Contains a cyclohexane ring instead of a cyclopentane ring, which can influence its conformational flexibility and interactions with molecular targets.
Uniqueness
N,3-dimethyl-N-(2-pyridin-2-ylethyl)cyclopentan-1-amine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N,3-dimethyl-N-(2-pyridin-2-ylethyl)cyclopentan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-6-7-14(11-12)16(2)10-8-13-5-3-4-9-15-13/h3-5,9,12,14H,6-8,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOLEEBTTJYMEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)N(C)CCC2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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